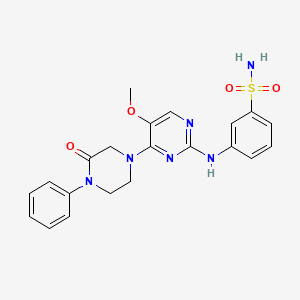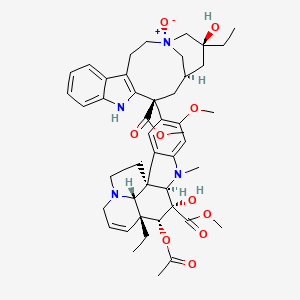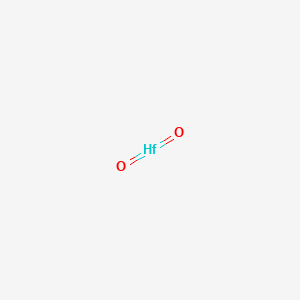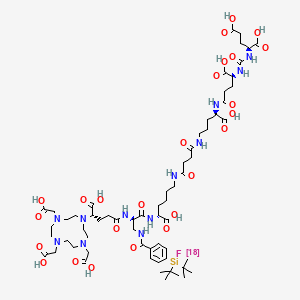
Flotufolastat F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flotufolastat F-18, marketed under the brand name Posluma, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging for prostate cancer. It is specifically designed to target prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer, either with suspected metastasis or recurrence based on elevated serum prostate-specific antigen (PSA) levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flotufolastat F-18 is synthesized by labeling a PSMA-targeting ligand with the radioisotope fluorine-18. The synthesis involves the following steps:
Preparation of the PSMA-targeting ligand: The ligand is synthesized through a series of chemical reactions involving the coupling of various organic molecules.
Radiolabeling with fluorine-18: The ligand is then labeled with fluorine-18, a positron-emitting radionuclide, through a nucleophilic substitution reaction.
Industrial Production Methods: The industrial production of this compound involves the use of automated synthesis modules to ensure high purity and reproducibility. The process includes:
Chemical Reactions Analysis
Types of Reactions: Flotufolastat F-18 primarily undergoes the following types of reactions:
Nucleophilic substitution: The radiolabeling process involves a nucleophilic substitution reaction where fluorine-18 replaces a leaving group on the PSMA-targeting ligand.
Binding to PSMA: Once administered, this compound binds to PSMA expressed on prostate cancer cells.
Common Reagents and Conditions:
Reagents: Fluorine-18, PSMA-targeting ligand, organic solvents, and buffers.
Major Products: The major product of the radiolabeling reaction is this compound, which is then used for PET imaging .
Scientific Research Applications
Flotufolastat F-18 has several scientific research applications, including:
Mechanism of Action
Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) expressed on prostate cancer cells. The fluorine-18 group in this compound is a positron-emitting radionuclide that can be detected using positron emission tomography (PET). Upon binding to PSMA, this compound is internalized by the cancer cells, allowing for the visualization of PSMA-positive lesions during PET imaging .
Comparison with Similar Compounds
Flotufolastat F-18 is part of a class of PSMA-targeting radiopharmaceuticals used for PET imaging. Similar compounds include:
Gallium 68 PSMA-11 (Ga 68 gozetotide): Another PSMA-targeting PET imaging agent with a shorter half-life compared to fluorine-18.
Fluorine 18 DCFPyL (piflufolastat F-18): Similar to this compound, this compound is also used for PET imaging of PSMA-positive lesions.
Uniqueness: this compound has a longer half-life compared to Gallium 68 PSMA-11, allowing for more flexible imaging schedules and potentially higher diagnostic accuracy due to improved image resolution .
Properties
Key on ui mechanism of action |
Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) (IC50 = 4.4 nM) expressed on cells, including prostate cancer cells. The fluorine-18 group in flotufolastat F-18 is a ß+ emitting radionuclide that can be detected using positron emission tomography (PET). Since prostate cancer cells overexpress PSMA and flotufolastat F-18 is internalized by cells, this radioactive agent can be used for the diagnostic imaging of prostate cancer patients. Compared to morphologic imaging, such as computerized tomography (CT) scans and magnetic resonance imaging (MRI), the use of PET targeting PSMA is a superior technique for the localization of recurrent disease or primary node (N) staging. |
|---|---|
CAS No. |
2305060-41-5 |
Molecular Formula |
C63H99FN12O25Si |
Molecular Weight |
1470.6 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1 |
InChI Key |
QMGJNAVROCDAIW-MQNQVPOESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F] |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



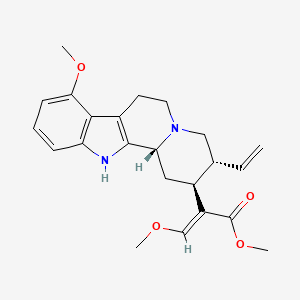

![4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10860740.png)
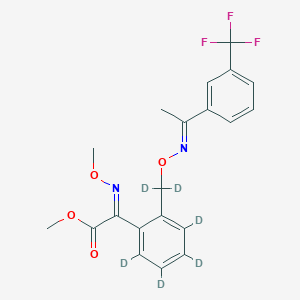

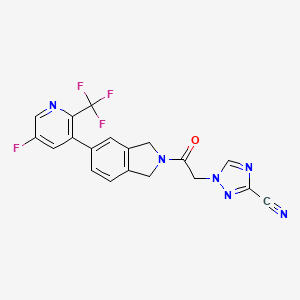
![Methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate](/img/structure/B10860762.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B10860764.png)
![[(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate](/img/structure/B10860768.png)
![(E)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860783.png)
